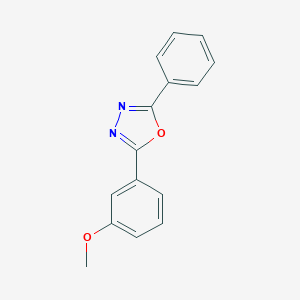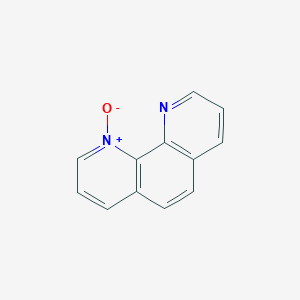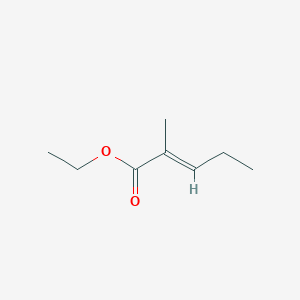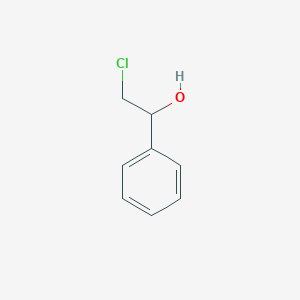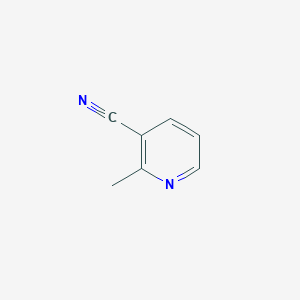
3-Cyano-2-methylpyridin
Übersicht
Beschreibung
3-Cyano-2-methylpyridine, also known as 2-Methylnicotinonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol .
Synthesis Analysis
There are several methods reported for the synthesis of 3-Cyano-2-methylpyridine. One method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups . Another method involves a Knoevenagel condensation using green chemistry conditions . A third method involves a Michael reaction of 3-iminobutanonitrile, an acetonitrile dimer, to the substrates .Molecular Structure Analysis
The molecular structure of 3-Cyano-2-methylpyridine consists of a pyridine ring with a cyano group at the 3-position and a methyl group at the 2-position . The InChI code is 1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 3-Cyano-2-methylpyridine are not detailed in the search results, it is known that pyridines are often involved in various chemical reactions due to their aromaticity and the presence of a nitrogen atom .Physical and Chemical Properties Analysis
3-Cyano-2-methylpyridine is a solid at room temperature . It has a molecular weight of 118.14 g/mol, a topological polar surface area of 36.7 Ų, and a complexity of 133 . It is insoluble in water but soluble in hot ethanol, ether, benzene, and chloroform .Wissenschaftliche Forschungsanwendungen
Antiproliferative Aktivität
3-Cyano-2-methylpyridine wurden in der Literatur für verschiedene pharmakologische Aktivitäten beschrieben . Insbesondere zeigten sie eine vielversprechende Antitumoraktivität gegenüber der Leberkarzinomzelllinie (HEPG2) im Vergleich zum Referenzmedikament Doxorubicin . Die Pyridinderivate 5c und 5d (IC 50 = 1,46, 7,08 µM, jeweils) erwiesen sich als besonders wirksam .
Synthese neuer Verbindungen
3-Cyano-2-methylpyridine können bei der Synthese neuer Verbindungen verwendet werden. So wurden beispielsweise Natrium-3-oxo-3- (2-oxo-2H-chromen-3-yl)prop-1-en-1-olat und Natrium-3-oxo-3- (3-oxo-3H-benzo [f]chromen-2-yl)prop-1-en-1-olat hergestellt und mit 2-Cyano-N’- (1-Aryl (heteryl)ethyliden)acetohydraziden umgesetzt, um 2-Oxo-1,2-dihydropyridin-3-carbonitril-Derivate zu erhalten .
Ultraschallbestrahlung
Die Ultraschallbestrahlung von α,β-ungesättigten Carbonylverbindungen mit Acetonitril in Gegenwart von Kalium-t-butoxid kann 3-Cyano-2-methylpyridine erzeugen . Die Pyridine werden durch eine Michael-Reaktion von 3-Iminobutanonitril, einem Acetonitril-Dimer, mit den Substraten erzeugt .
Biologische Anwendungen
Es wurde festgestellt, dass substituierte Cyanopyridine, einschließlich 3-Cyano-2-methylpyridine, eine breite Palette biologischer Anwendungen haben . Dazu gehören antihypertensive, fiebersenkende, entzündungshemmende, schmerzlindernde, herzstärkende, antimikrobielle und krebshemmende Wirkungen .
Arzneimittelkandidaten
Der Pyridinkern, der in 3-Cyano-2-methylpyridinen vorhanden ist, ist ein wichtiger Bestandteil einer Reihe von bioaktiven Verbindungen. Einige Pyridinderivate wurden auf ihre Topoisomerase-inhibitorische Wirkung und Zytotoxizität gegenüber verschiedenen menschlichen Krebszelllinien untersucht, was sie zu neuartigen Antikrebsmitteln macht .
DNA/RNA-Bindung
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 3-Cyano-2-methylpyridine are not detailed in the search results, it is a valuable compound in organic synthesis and could have potential applications in the development of new anticancer candidates .
Relevant Papers Several papers have been published on the synthesis and properties of 3-Cyano-2-methylpyridine . These papers discuss various synthesis methods, the molecular structure, and potential applications of the compound.
Wirkmechanismus
Target of Action
Similar compounds like 3-methylpyridine have been shown to interact with enzymes such as collagenase 3 and stromelysin-1 . These enzymes play crucial roles in various biological processes, including tissue remodeling and disease progression.
Mode of Action
It’s known that cyano groups in organic compounds often participate in nucleophilic addition reactions, which could potentially alter the function of their target molecules .
Result of Action
Similar compounds have been shown to induce apoptosis in certain cancer cell lines , suggesting potential cytotoxic effects.
Action Environment
The action, efficacy, and stability of 3-Cyano-2-methylpyridine can be influenced by various environmental factors . These may include pH, temperature, and the presence of other reactive species.
Biochemische Analyse
Biochemical Properties
3-Cyano-2-methylpyridine is known for its reactivity due to the presence of the cyano group
Cellular Effects
Some pyridine derivatives have been found to have antitumor activity against liver carcinoma cell line (HEPG2)
Molecular Mechanism
It is known that the presence of the ring nitrogen defines the reactivity of pyridine derivatives
Temporal Effects in Laboratory Settings
The compound is known to be stable under normal conditions . Information on the product’s degradation and any long-term effects on cellular function observed in in vitro or in vivo studies is lacking.
Eigenschaften
IUPAC Name |
2-methylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-7(5-8)3-2-4-9-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKKNWJGYLSDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406191 | |
| Record name | 3-Cyano-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1721-23-9 | |
| Record name | 3-Cyano-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-cyano-2-methylpyridine derivatives in organic synthesis?
A: 3-Cyano-2-methylpyridines are versatile building blocks in organic synthesis. They can be readily functionalized and serve as precursors for various heterocyclic compounds with potential applications in pharmaceuticals and materials science. For instance, they exhibit interesting fluorescence properties, with some derivatives displaying stronger fluorescence than even 7-diethylamino-4-methylcoumarin. []
Q2: What are the common synthetic routes to access 3-cyano-2-methylpyridine derivatives?
A: Several methods have been developed for synthesizing these compounds. One approach utilizes α,β-unsaturated carbonyl compounds as starting materials. Reacting them with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation yields 3-cyano-2-methylpyridines. [] This method has proven effective for incorporating diverse substituents, including ferrocenyl groups, onto the pyridine ring. [] Another route involves the reaction of α,β-unsaturated carbonyl compounds with β-aminocrotononitrile in the presence of potassium tert-butoxide. []
Q3: What are the advantages of using ultrasonic irradiation in the synthesis of 3-cyano-2-methylpyridines?
A: Ultrasonic irradiation offers several benefits in this synthetic route. Firstly, it promotes the formation of 3-iminobutanonitrile, an acetonitrile dimer, which acts as a crucial intermediate in the reaction. [] Secondly, it facilitates the Michael addition of 3-iminobutanonitrile to α,β-unsaturated carbonyl compounds, leading to the desired pyridine products. The use of ultrasonic irradiation can enhance reaction rates and improve yields compared to conventional heating methods. [, ]
Q4: Can you elaborate on the fluorescence properties of certain 3-cyano-2-methylpyridine derivatives?
A: Research has shown that 4,6-disubstituted-3-cyano-2-methylpyridines exhibit notable fluorescence properties. [] The presence of the 3-cyano group is particularly significant as it contributes to both enhanced fluorescence intensity and improved photostability. Compounds like 3-cyano-4,6-bis(4-methoxyphenyl)-2-methylpyridine and 3-cyano-4,6-di(2-furyl)-2-methylpyridine are prime examples, showcasing superior fluorescence intensity compared to the well-known fluorophore, 7-diethylamino-4-methylcoumarin. [] These findings highlight the potential of these pyridine derivatives for applications requiring fluorescent probes or materials.
Q5: Has the incorporation of heteroaromatic substituents been explored in the synthesis of 3-cyano-2-methylpyridines?
A: Yes, researchers have successfully incorporated various heteroaromatic substituents into the 3-cyano-2-methylpyridine scaffold. This was achieved by reacting α,β-unsaturated carbonyl compounds bearing heteroaromatic groups with acetonitrile in the presence of potassium tert-butoxide under ultrasonic irradiation. [] This synthetic strategy expands the structural diversity and potential applications of these pyridine derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
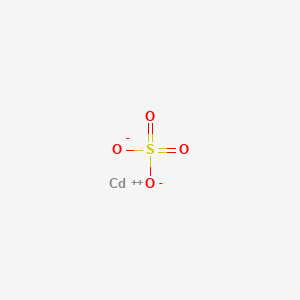


![1-Bromo-4-[4-(4-bromophenyl)sulfonyloxybut-2-ynoxysulfonyl]benzene](/img/structure/B167347.png)

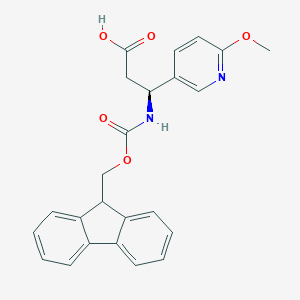
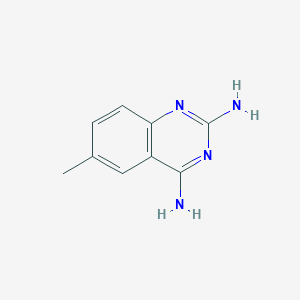
![Cis-4b,5,9b,10-tetrahydroindeno[2,1-a]indene](/img/structure/B167353.png)

